molecular formula C18H21N5O2 B2604429 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1795483-32-7

4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2604429
CAS No.: 1795483-32-7
M. Wt: 339.399
InChI Key: VFXQROBRELEJLD-UHFFFAOYSA-N
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Description

4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group can be attached via a coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety . This method is particularly useful for scaling up the production of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to its combination of a triazole ring, piperidine ring, and benzonitrile group.

Properties

IUPAC Name

4-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-11-17(20-21-22)18(24)23-8-6-16(7-9-23)13-25-12-15-4-2-14(10-19)3-5-15/h2-5,11,16H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXQROBRELEJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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